2-Amino-2-benzyl-3-phenylpropanoic acid hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Amino acids have many special physiological functions, playing roles in protein synthesis, metabolism, body development, osmotic pressure stability, and neurotransmission . In addition to these functions, amino acids are also widely used in the food industry . They also have a wide range of pharmacological activities, such as antitumor, anti-HIV, and anti-fatigue effects; in addition, they are used to cure chronic liver diseases .

The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification . Many natural products have shown improved biological activity and physicochemical properties following the introduction of amino acids .

- Amino acids, including phenylalanine which has a similar structure to the compound , are known to have a wide range of pharmacological activities, such as antitumor, anti-HIV, and anti-fatigue effects . They are also used to cure chronic liver diseases .

- Amino acids play roles in protein synthesis, metabolism, body development, osmotic pressure stability, and neurotransmission .

- The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .

- Many natural products have shown improved biological activity and physicochemical properties following the introduction of amino acids .

Pharmacology

Biochemistry

Food Industry

Drug Synthesis

Structural Modification

Physiological Functions

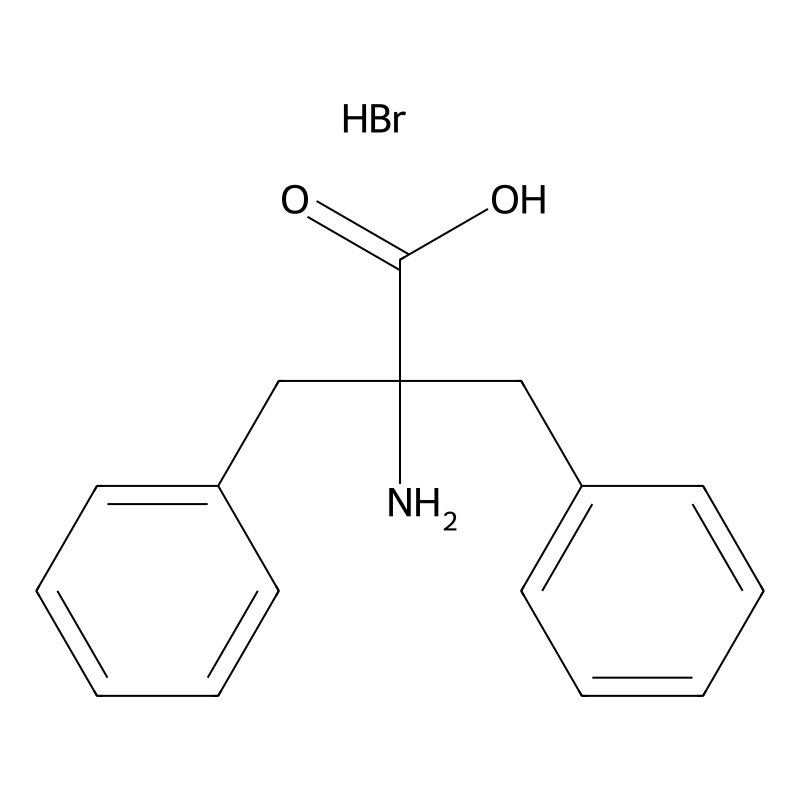

2-Amino-2-benzyl-3-phenylpropanoic acid hydrobromide, also known as alpha-benzylphenylalanine, is a synthetic compound classified under alpha-amino acids. Its molecular formula is C₁₆H₁₈BrN₁O₂, and it has a molecular weight of approximately 336.23 g/mol . The structure features a central carbon atom bonded to an amino group (NH₂), a carboxylic acid group (COOH), and a complex side chain consisting of two phenyl rings and a benzyl group. This unique arrangement makes it chiral, allowing for two enantiomers with potentially different biological activities .

- Peptide Bond Formation: The amino group can react with carboxylic acids to form amide bonds, essential in protein synthesis.

- Ester Formation: The carboxylic acid group can react with alcohols to produce esters.

- Acid-Base Reactions: The compound can act as both an acid (donating protons) and a base (accepting protons) due to the functional groups present .

Research indicates that compounds like 2-amino-2-benzyl-3-phenylpropanoic acid hydrobromide exhibit various biological activities, primarily due to their structural similarities to natural amino acids. These activities may include:

- Neurotransmission Modulation: As an amino acid derivative, it may influence neurotransmitter systems.

- Metabolic Functions: Its role in metabolic pathways can affect protein synthesis and cellular development .

The synthesis of 2-amino-2-benzyl-3-phenylpropanoic acid hydrobromide typically involves several steps:

- Starting Materials: The synthesis begins with readily available amino acids or their derivatives.

- Benzylation Reaction: A benzyl group is introduced through alkylation reactions.

- Hydrobromide Salt Formation: The final product is often converted into its hydrobromide salt for improved stability and solubility in various solvents .

This compound has several applications across various fields:

- Pharmaceuticals: It is used in drug synthesis due to its structural resemblance to naturally occurring amino acids.

- Biochemical Research: It serves as a model compound for studying amino acid interactions and metabolic pathways.

- Nutraceuticals: Its potential health benefits make it a candidate for dietary supplements aimed at enhancing metabolic functions .

Studies exploring the interactions of 2-amino-2-benzyl-3-phenylpropanoic acid hydrobromide with biological systems have shown that it can interact with various receptors and enzymes. These interactions may modulate physiological responses, making it a subject of interest in pharmacological research. Its chiral nature suggests that different enantiomers could have distinct interaction profiles, affecting their efficacy and safety in therapeutic applications .

Several compounds share structural similarities with 2-amino-2-benzyl-3-phenylpropanoic acid hydrobromide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Phenylalanine | Simple aromatic side chain | Naturally occurring essential amino acid |

| Tyrosine | Hydroxylated phenyl side chain | Precursor to neurotransmitters |

| Tryptophan | Indole side chain | Precursor to serotonin |

| Alpha-Methylphenylalanine | Methyl group on the alpha carbon | Increased lipophilicity |

The unique feature of 2-amino-2-benzyl-3-phenylpropanoic acid hydrobromide lies in its dual phenyl rings and benzyl group, which enhance its lipophilicity and potential biological activity compared to simpler amino acids like phenylalanine or tyrosine .

The synthesis of 2-amino-2-benzyl-3-phenylpropanoic acid hydrobromide can be achieved through several well-established methodologies. The classical approach involves the Hell-Volhard-Zelinskii reaction followed by nucleophilic substitution [1] [2]. This method begins with the bromination of the corresponding carboxylic acid using bromine and phosphorus tribromide at elevated temperatures. The resulting α-bromo acid undergoes nucleophilic substitution with ammonia to yield the desired amino acid [1] [2].

The classical synthetic route typically proceeds with moderate yields ranging from 45-65%, but requires harsh reaction conditions including high temperatures and corrosive reagents [1] [2]. The reaction mechanism involves the formation of an enolate intermediate that reacts with molecular bromine to introduce the halogen at the α-position. Subsequent treatment with ammonia results in the displacement of the bromide to form the amino group.

A representative procedure involves treating 3-phenylpropanoic acid with bromine and phosphorus tribromide at 150°C for several hours, followed by treatment with aqueous ammonia at 0°C [1]. The resulting product is isolated as the hydrobromide salt after acidification with hydrobromic acid.

Ugi Four-Component Condensation

The Ugi four-component condensation represents a powerful multicomponent reaction for the synthesis of amino acid derivatives [3] [4]. This transformation involves the simultaneous reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form α-amino acid derivatives in a single step [3] [4].

The mechanism proceeds through the formation of an imine intermediate between the aldehyde and amine components, followed by the addition of the carboxylic acid and isocyanide [3] [4]. The reaction typically provides excellent yields ranging from 70-95% and offers significant advantages in terms of atom economy and synthetic efficiency [3] [5].

For the synthesis of benzyl-substituted amino acids, benzaldehyde can be employed as the aldehyde component, with various primary amines serving as the amine partner [5]. The carboxylic acid component can be selected based on the desired substitution pattern, while benzyl isocyanide or other suitable isocyanides provide the necessary nitrogen functionality [5].

The Ugi reaction has been successfully optimized for various solvent systems, with methanol showing superior performance at concentrations of 0.4 M, providing yields up to 66% [5]. The reaction demonstrates excellent functional group tolerance and can accommodate a wide range of substrate variations [5].

Alkylation and Benzyl Group Introduction

The introduction of benzyl groups into amino acid frameworks can be achieved through several alkylation strategies. The asymmetric alkylation of nickel(II) Schiff base complexes represents a highly effective method for introducing chirality while constructing the desired carbon-carbon bonds [6].

The methodology employs chiral nickel(II) complexes derived from amino acids and chiral aldehydes or ketones [6]. These complexes undergo highly diastereoselective alkylation reactions with benzyl halides under basic conditions, typically using sodium hydroxide as the base in dimethylformamide at 25°C [6]. The reaction provides excellent optical yields ranging from 70-92% enantiomeric excess for various amino acid derivatives [6].

Alternative alkylation strategies include the direct alkylation of protected amino acid enolates with benzyl halides [7] [8]. These reactions typically require strong bases such as lithium diisopropylamide and proceed through the formation of kinetic enolates that react with the electrophilic benzyl halides [8].

The catalytic asymmetric benzylation of N-unprotected amino acids has been developed using a ternary catalytic system comprising a chiral aldehyde, a palladium species, and a Lewis acid [9]. This method enables the formation of optically active α-benzyl amino acids in good to excellent yields with high enantioselectivities ranging from 90-99% enantiomeric excess [9].

Hydrogenolysis and Deprotection Strategies

Hydrogenolysis represents the most widely employed method for the removal of benzyl-type protecting groups in amino acid synthesis [10] [11]. The reaction typically employs palladium on carbon as the catalyst under atmospheric pressure of hydrogen gas in protic solvents such as methanol or ethanol [10] [11].

The deprotection of benzyloxycarbonyl (Cbz) groups proceeds efficiently under mild conditions, typically requiring 2-24 hours at room temperature [10] [12]. The reaction is highly chemoselective and tolerates a wide range of functional groups, making it particularly suitable for complex amino acid derivatives [10].

Recent advances have focused on improving the efficiency of catalytic hydrogenolysis through the use of combined catalyst systems. The combination of palladium on carbon with niobium pentoxide has been shown to significantly accelerate deprotection reactions while maintaining excellent selectivity [10]. This system enables the rapid deprotection of N-benzyl, N-benzyloxycarbonyl, and O-benzyl protecting groups with reaction times reduced to 1-6 hours [10].

Catalytic transfer hydrogenation using triethylsilane and palladium on carbon offers an alternative approach that avoids the use of hydrogen gas [13]. This method proceeds under mild conditions at room temperature and demonstrates excellent functional group compatibility [13].

Catalytic Asymmetric Synthesis Approaches

The catalytic asymmetric synthesis of amino acids has emerged as a highly efficient approach for obtaining enantiomerically pure products [14] [15]. Chiral aldehyde catalysis provides excellent activation and stereoselective control in the asymmetric reactions of N-unprotected amino acid esters [14] [16].

The key to successful chiral aldehyde catalysis lies in the design of catalysts derived from chiral BINOL aldehydes, which operate through face-selective control of enolate intermediates [14] [16]. These catalysts enable the formation of multiple stereocenters with high selectivity and have been successfully applied to the synthesis of various unnatural amino acids [14].

Asymmetric hydrogenation of α,β-dehydroamino acid derivatives represents another highly effective approach [17] [18]. This methodology employs chiral transition metal catalysts, typically rhodium complexes bearing chiral phosphine ligands, to achieve excellent enantioselectivities of 90-99% enantiomeric excess [17] [18].

The proline-catalyzed Mannich-type reaction has been developed as a highly enantioselective route to functionalized α-amino acids [19] [20]. This organocatalytic approach uses readily available starting materials and provides excellent stereoselectivity, with six out of seven examples yielding products with greater than 99% enantiomeric excess [19].

Solid-Phase Peptide Synthesis Applications

Solid-phase peptide synthesis (SPPS) has been extensively utilized for the incorporation of unnatural amino acids, including 2-amino-2-benzyl-3-phenylpropanoic acid derivatives, into peptide sequences [21] [22]. The methodology employs step-by-step assembly of amino acids on a solid polymer support, enabling efficient purification and high yields [21] [23].

The Fmoc-based SPPS strategy represents the most commonly employed approach for peptide synthesis [24] [25]. This method utilizes 9-fluorenylmethoxycarbonyl as the temporary N-terminal protecting group, which is removed under basic conditions using piperidine [24] [25]. The mild deprotection conditions and orthogonal protecting group strategy make Fmoc-SPPS particularly suitable for incorporating sensitive amino acid derivatives [24].

Recent developments in continuous-flow SPPS have enabled the efficient incorporation of exotic and expensive artificial amino acids using only 1.5 equivalents of the amino acid building blocks [22]. This represents a significant advancement in terms of material efficiency and cost-effectiveness [22].

The synthesis of unnatural amino acid building blocks compatible with SPPS requires careful consideration of protecting group strategies [26] [27]. The protecting groups must be stable under the repetitive coupling and deprotection cycles while remaining removable under the final cleavage conditions [26].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant